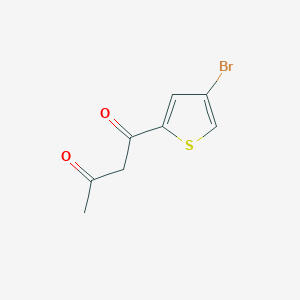
1-(4-Bromothiophen-2-YL)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophen-2-YL)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a butane-1,3-dione moiety
Métodos De Preparación
The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
1-(4-Bromothiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.
Aplicaciones Científicas De Investigación
1-(4-Bromothiophen-2-YL)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as its thiophene moiety can mimic certain biological structures.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromothiophen-2-YL)butane-1,3-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its thiophene ring, which can form π-π interactions or hydrogen bonds with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. The butane-1,3-dione moiety can act as a chelating agent, binding to metal ions and affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromothiophen-2-YL)butane-1,3-dione include:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a trifluoromethyl group instead of a bromine atom, which can significantly alter its electronic properties and reactivity.
1-(4-Chlorothiophen-2-yl)butane-1,3-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with other molecules.
1-(4-Methylthiophen-2-yl)butane-1,3-dione: The methyl group can influence the compound’s steric and electronic properties, making it less reactive than its brominated counterpart.
Propiedades
Fórmula molecular |
C8H7BrO2S |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7BrO2S/c1-5(10)2-7(11)8-3-6(9)4-12-8/h3-4H,2H2,1H3 |
Clave InChI |
MQWGVXDZULZDPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


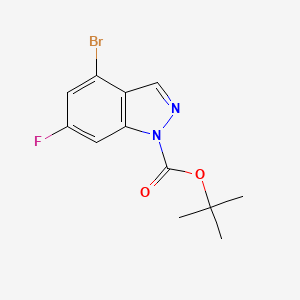

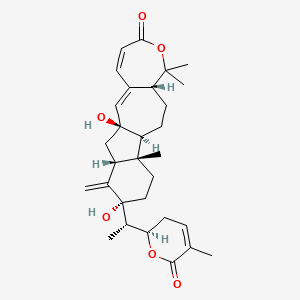
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
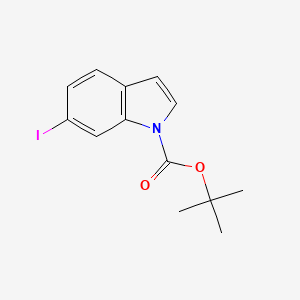
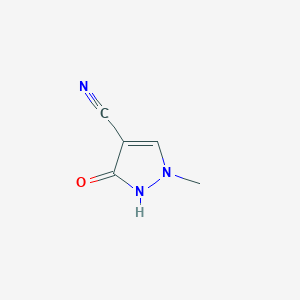
![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)


![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
